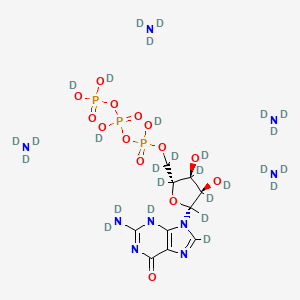![molecular formula C21H26N2O4 B12399316 (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one is a complex organic molecule with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
The compound (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The double bond in the ethylidene group can be reduced to a single bond.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bond would yield a saturated compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one could be investigated for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile compound for medicinal chemistry.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile tool in industrial applications.
Mecanismo De Acción
The mechanism of action of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one include other spiro compounds with similar structural features. These could include:
- Spiro[cyclohexane-1,2’-indole] derivatives
- Spiro[cyclopentane-1,2’-indole] derivatives
- Other spirocyclic compounds with various functional groups
Uniqueness
The uniqueness of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one lies in its specific stereochemistry and functionalization
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+/t14-,15-,18-,19+,21-/m0/s1 |
Clave InChI |
VYZFRSLZSBLYIC-HLKYCOTLSA-N |
SMILES isomérico |
C/C=C/1\CN([C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C |
SMILES canónico |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


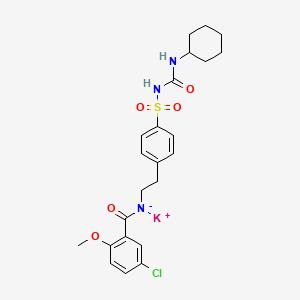
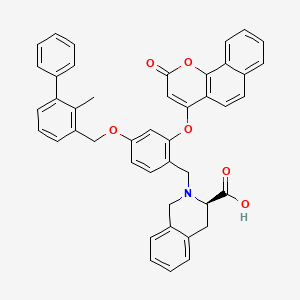

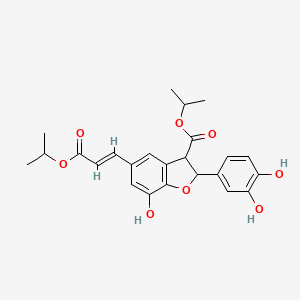


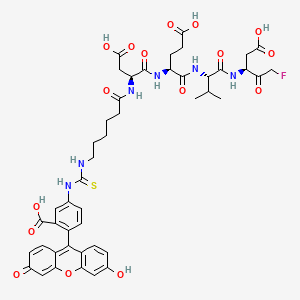





![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
